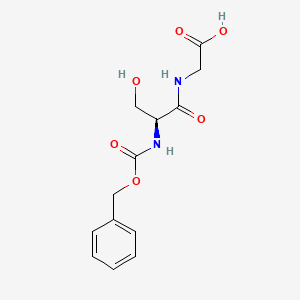

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid is a compound that is relevant in the synthesis of pharmaceuticals, particularly as a precursor in the production of HIV protease inhibitors. The compound contains an amino acid backbone with a benzyloxy carbonyl protecting group, which is commonly used in peptide synthesis to protect the amino functional group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation . This process involved the use of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin and trimethyl-aluminum. Although this synthesis does not directly describe the target compound, it provides insight into the methods that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied. For example, the racemic structure of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was examined using various techniques such as melting point determination, solubility tests, IR spectrum analysis, and phase diagram studies . These methods could be applied to analyze the molecular structure of this compound to determine its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures have been explored. The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was performed to obtain optically active isomers, which were then used in further synthetic steps . These steps included O-tosylation followed by reduction to yield the desired optically active amino acids. Such reactions are indicative of the types of chemical transformations that might be applicable to this compound, such as protection and deprotection steps, resolution of enantiomers, and modifications of the side chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. The study of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid revealed that it exists as a conglomerate at room temperature and forms a racemic compound at its melting point . These findings suggest that the target compound may also exhibit specific physical properties such as solubility and melting point that are crucial for its purification and characterization. The benzyloxy carbonyl group in the target molecule is likely to influence its reactivity and stability, affecting its physical properties and reactivity in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Derivatives for Disaccharides Synthesis : Derivatives of this compound with various protecting groups have been synthesized as starting materials for disaccharides. These derivatives are critical in the synthesis of complex carbohydrate structures (Wyss & Kiss, 1975).

Synthesis of Radioactive Compounds : The compound has been used in the synthesis of radioactively labeled compounds, such as in the efficient labeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 (Kurosawa & Nishioka, 1996).

Chemical Reactions and Intermediates

Acetylendicarboxylic Ester Reactions : Studies on the reaction of acetylenedicarboxylic esters have shown the importance of this compound in forming various chemical structures (Stauss et al., 1972).

Formation of Acetic Acid : The compound has been implicated in studies exploring the formation of acetic acid from glucose, highlighting its role in organic chemistry (Davidek et al., 2006).

Prodrug Synthesis

- Prodrug Development : It has been used in the synthesis of prodrugs, enhancing the bioavailability of drugs through chemical modifications (Rais et al., 2017).

Novel Natural Products

- Natural Product Isolation : Research has also been conducted on isolating novel natural products from lichens, where derivatives of this compound were detected as new compounds (Kirmizigul et al., 2003).

Eigenschaften

IUPAC Name |

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXHDNMVYUDOE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427075 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30735-20-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)